molecular formula C9H10BrF3N2S B6349933 ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide CAS No. 1326811-06-6

({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide

Cat. No. B6349933
CAS RN: 1326811-06-6
M. Wt: 315.16 g/mol
InChI Key: VAMOBOWFBRLACG-UHFFFAOYSA-N
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Description

The compound appears to contain a trifluoromethyl group attached to a phenyl ring, which is a common motif in many organic compounds due to the unique properties imparted by the trifluoromethyl group . The sulfanyl group and methanimidamide group suggest that this compound might have interesting reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electron-withdrawing nature of the trifluoromethyl group, which could impact the reactivity of the phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group could potentially undergo various transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the trifluoromethyl group, which is known to increase the lipophilicity and metabolic stability of organic compounds .

Scientific Research Applications

Synthesis and Chemical Decomposition

One application of the compound involves the synthesis and decomposition of related benzenediazonium tris((trifluoromethyl)sulfonyl)methanides. This process results in the formation of phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester, significant in inorganic chemistry (Zhu & Desmarteau, 1993).

Biomedical Research

The compound also sees applications in biomedical research. Notably, derivatives of the compound have been synthesized and investigated for their structure-activity relationships against tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP) inhibitor activities. The research highlights the selectivity of sulfonyl derivatives as TACE inhibitors and explores the oxidation state on sulfur and altering the substituent for optimized activities (Venkatesan et al., 2004).

Antibacterial Agents

Compounds derived from the core structure of this chemical have shown potent and selective activities against the gastric pathogen Helicobacter pylori, offering a potential scaffold for developing new antibacterial agents. The compounds display low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains and are significantly inactive against a broad range of other microorganisms (Carcanague et al., 2002).

Anticancer Activity

Modifications of the compound's structure have led to the synthesis of derivatives that demonstrate potent anticancer activities. A series of derivatives were synthesized and showed significant antiproliferative activity against human cancer cell lines, highlighting the compound's potential as a scaffold for developing new anticancer agents (El Rayes et al., 2019).

Chemical Analysis Techniques

In the realm of chemical analysis, methodologies involving the compound have been developed for accurately measuring discrete hydrogen sulfide pools in biological specimens, indicating its utility in detailed biochemical investigations and pharmacotherapeutic studies (Shen et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

[2-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2S.BrH/c10-9(11,12)7-4-2-1-3-6(7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMOBOWFBRLACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC(=N)N)C(F)(F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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